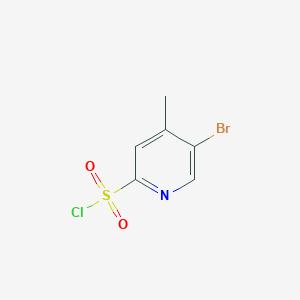

5-Bromo-4-methylpyridine-2-sulfonyl chloride

Overview

Description

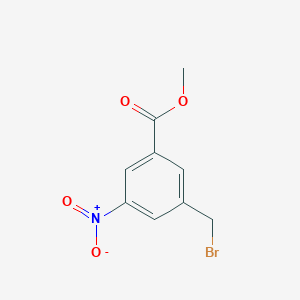

5-Bromo-4-methylpyridine-2-sulfonyl chloride is an organic compound with the molecular formula C6H5BrClNOS . It is a pale yellow powder that is widely used in numerous scientific experiments due to its unique physical and chemical properties.

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups has been reported in several studies . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine has also been reported .Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methylpyridine-2-sulfonyl chloride can be represented by the formula C6H5BrClNOS .Chemical Reactions Analysis

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . Several methodologies for the introduction of various bio-relevant functional groups to pyridine have been reported .Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-4-methylpyridine-2-sulfonyl chloride include its molecular formula C6H5BrClNOS . More specific properties such as density, melting point, and boiling point are not explicitly mentioned in the retrieved papers.Scientific Research Applications

Medicinal Chemistry and Pharmacology

5-Bromo-4-methylpyridine-2-sulfonyl chloride has been utilized in the synthesis of various compounds with potential therapeutic effects. For instance, in the field of medicinal chemistry, it has been involved in the synthesis of aryl pyridyl sulfones, which have been investigated for their binding properties to the 5-HT(6) receptor. A specific derivative, identified as a pyrrolidinyl derivative, demonstrated potent and selective antagonist properties towards the 5-HT(6) receptor. The antagonist exhibited a functional correlation between the 5-HT(6) receptor and cholinergic neurotransmission, implying therapeutic potential in treating cognitive deficits (Riemer et al., 2003). Furthermore, compounds from the oxazol-5(4H)-ones class containing a diarylsulfone moiety, synthesized using 5-Bromo-4-methylpyridine-2-sulfonyl chloride, displayed analgesic activity and low toxicity. These compounds were assessed for acute toxicity and histopathological impacts, showing no inflammatory, neoplastic, or cytotoxic effects, indicating their potential for medicinal use with low side effects (Bărbuceanu et al., 2020).

Biochemistry and Molecular Biology

In the realm of biochemistry and molecular biology, derivatives of 5-Bromo-4-methylpyridine-2-sulfonyl chloride have been applied in understanding complex biological processes. For example, 5-bromo-2'-deoxyuridine, a compound related to the chemical , has been widely used in studies of adult neurogenesis and olfactory learning. Despite its utility, it's crucial to consider the potential toxic effects of such compounds on highly proliferative tissues, as evidenced by studies indicating that acute or intermittent systemic injections of 5-bromo-2'-deoxyuridine can have aversive effects that may interfere with learning (Kimbrough et al., 2011).

Drug Metabolism and Pharmacokinetics

The study of drug metabolism and pharmacokinetics is crucial for understanding the safety and efficacy of pharmaceuticals. Compounds related to 5-Bromo-4-methylpyridine-2-sulfonyl chloride have been used to investigate metabolic pathways in rats. A study on the in vivo metabolism of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in rats identified various metabolites, providing insights into the metabolic pathways operative in rats and suggesting the complexity and diversity of drug metabolism processes (Kanamori et al., 2002).

Safety and Hazards

The safety data sheet indicates that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

5-Bromo-4-methylpyridine-2-sulfonyl chloride likely interacts with its targets through a nucleophilic substitution reaction. The sulfonyl chloride group is highly reactive due to the good leaving group (chloride), making it susceptible to attack by nucleophiles such as amines or alcohols .

Biochemical Pathways

The compound could potentially be involved in various organic synthesis reactions, such as the formation of sulfonamides and sulfonic esters, which are key components in a wide range of biochemical processes .

Pharmacokinetics

Like other small organic molecules, its bioavailability would likely be influenced by factors such as solubility, stability, and permeability .

Result of Action

The molecular and cellular effects of 5-Bromo-4-methylpyridine-2-sulfonyl chloride’s action would depend on the specific context of its use. In general, the formation of sulfonamides and sulfonic esters could impact a variety of cellular processes, given the wide-ranging roles of these compounds in biochemistry .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species can influence the action, efficacy, and stability of 5-Bromo-4-methylpyridine-2-sulfonyl chloride. For instance, the compound’s reactivity might be enhanced under acidic conditions, which favor the formation of the reactive sulfonyl chloride group .

properties

IUPAC Name |

5-bromo-4-methylpyridine-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO2S/c1-4-2-6(12(8,10)11)9-3-5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDYUBWIHMLOCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-2-[(1-cyanocyclopentyl)formamido]propanoic acid](/img/structure/B1381585.png)

![5-Iodo-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B1381590.png)

![3-[4-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1381603.png)